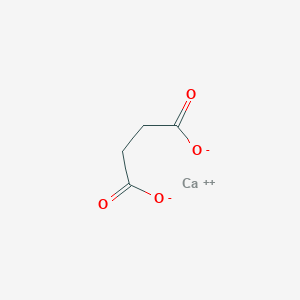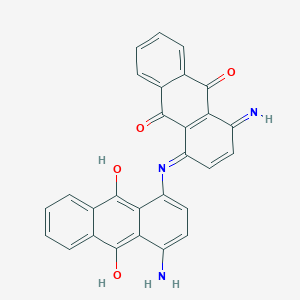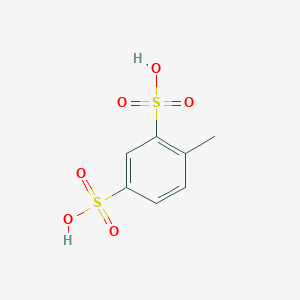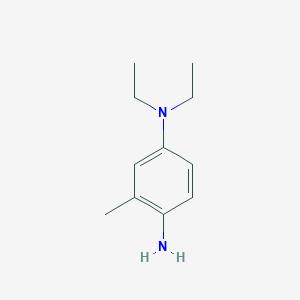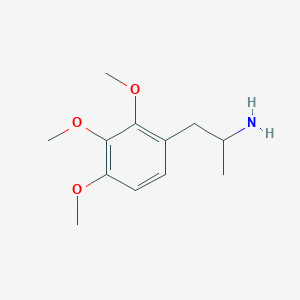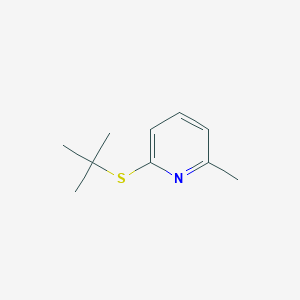
2-Picoline, 6-(tert-butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Picoline, 6-(tert-butylthio)-, also known as PTB-pyridine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. This compound is a derivative of picoline, which is a heterocyclic organic compound that is commonly used as a building block in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions involves the coordination of the pyridine nitrogen atom to the metal center of the catalyst. This coordination stabilizes the intermediate species formed during the reaction and promotes the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-Picoline, 6-(tert-butylthio)-. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions is its high stability and resistance to oxidation. It also exhibits good solubility in organic solvents, making it easy to handle and use in reactions. However, one limitation is that it is relatively expensive compared to other ligands.
Direcciones Futuras
There are several potential future directions for research on 2-Picoline, 6-(tert-butylthio)-. One area of interest is the development of new catalysts using 2-Picoline, 6-(tert-butylthio)- as a ligand for specific chemical reactions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies on the toxicity and environmental impact of 2-Picoline, 6-(tert-butylthio)- are needed to ensure its safe use in various applications.
Métodos De Síntesis
The synthesis of 2-Picoline, 6-(tert-butylthio)- involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the hydrogen atom on the carbon atom adjacent to the nitrogen atom in the picoline ring. The resulting product is a yellowish liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Aplicaciones Científicas De Investigación
2-Picoline, 6-(tert-butylthio)- has been extensively studied for its potential applications in the field of catalysis. It has been shown to be an effective ligand for various transition metal catalysts, including palladium, platinum, and rhodium. These catalysts have been used in a wide range of reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions.
Propiedades
Número CAS |
18794-43-9 |
|---|---|
Nombre del producto |
2-Picoline, 6-(tert-butylthio)- |
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-6-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5-7H,1-4H3 |
Clave InChI |
ZLPUWUHNQZOJNU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)SC(C)(C)C |
SMILES canónico |
CC1=NC(=CC=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



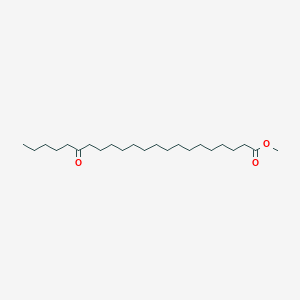
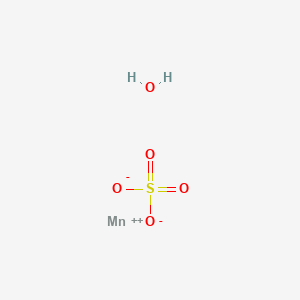
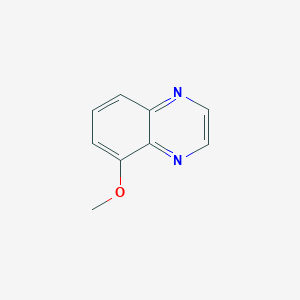
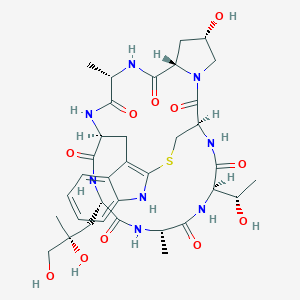
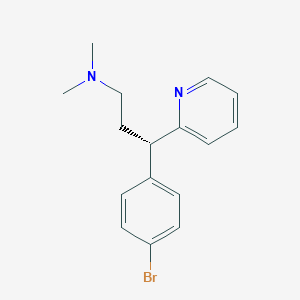
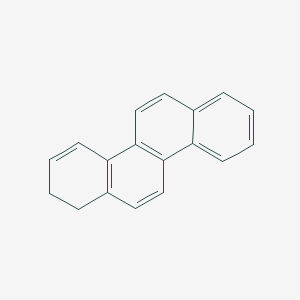
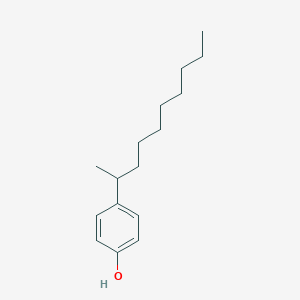
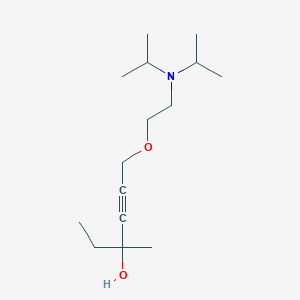
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
